Ambuic acid

概要

説明

Ambuic acid is a natural product isolated from the endophytic fungus Pestalotiopsis neglecta. It is known for its antimicrobial properties, particularly against Gram-positive bacteria. This compound has garnered significant interest due to its potential as an antivirulence agent, targeting quorum sensing signal biosynthesis in bacterial pathogens .

準備方法

Ambuic acid is typically isolated from the solid culture of Pestalotiopsis neglecta. The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . While there are no widely established synthetic routes for this compound, its natural production through fungal fermentation remains the primary method of obtaining this compound .

化学反応の分析

Ambuic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its bioactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically this compound derivatives with modified functional groups .

科学的研究の応用

Antimicrobial Activity

Quorum Sensing Inhibition

Ambuic acid has been identified as an inhibitor of quorum sensing in several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Research indicates that this compound effectively inhibits the biosynthesis of cyclic peptide quormones, which are critical for bacterial communication and virulence expression. For instance, it was shown to inhibit gelatinase production mediated by quorum sensing without affecting bacterial growth, suggesting its potential as a lead compound for developing antipathogenic drugs targeting virulence expression in Gram-positive bacteria .

Broad-Spectrum Efficacy

Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against multiple pathogens. It has been reported to have an inhibitory concentration (IC50) of approximately 2.5 μM against methicillin-resistant Staphylococcus aureus (MRSA), effectively preventing tissue injury in mouse models of skin infection . Additionally, this compound has shown efficacy against various plant pathogenic fungi such as Fusarium solani and Helminthosporium sativum, highlighting its potential for agricultural applications .

Anti-Inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in macrophage models. In vitro studies using RAW264.7 macrophages demonstrated that this compound significantly suppressed the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in a dose-dependent manner. Furthermore, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes involved in inflammatory responses . The mechanism appears to involve the blockade of the ERK/JNK MAPK signaling pathway, which is pivotal in mediating inflammation .

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound derivatives. In studies involving ovarian cancer cell lines (A2780 and cisplatin-resistant A2780CisR), this compound derivatives exhibited potent anti-proliferative activities with IC50 values ranging from 3.3 to 17.0 μM. This suggests that this compound may serve as a promising candidate for developing novel chemotherapeutics targeting resistant cancer types .

Summary Table of Applications

Case Studies

-

Inhibition of Quorum Sensing in MRSA

A study demonstrated that this compound reduced MRSA-induced abscess formation in a mouse model, confirming its role as a quorum sensing inhibitor and highlighting its therapeutic potential against resistant bacterial infections . -

Anti-Inflammatory Action in Macrophages

Research showed that this compound significantly inhibited LPS-induced inflammation in RAW264.7 macrophages, suggesting its application in treating inflammatory diseases . -

Antitumor Activity Against Ovarian Cancer

The efficacy of this compound derivatives was evaluated against ovarian cancer cell lines, revealing their potential as novel anticancer agents capable of overcoming drug resistance .

作用機序

Ambuic acid exerts its effects by inhibiting the biosynthesis of quorum sensing signals in Gram-positive bacteria. It specifically targets the agr system, which regulates the production of virulence factors in these bacteria . By inhibiting this system, this compound reduces the pathogenicity of the bacteria, making it an effective antivirulence agent . Additionally, this compound blocks the ERK/JNK mitogen-activated protein kinase signaling pathway, contributing to its anti-inflammatory effects .

類似化合物との比較

Ambuic acid is unique due to its specific inhibition of quorum sensing signal biosynthesis in Gram-positive bacteria. Similar compounds include:

Pestallic acids: These are this compound analogues isolated from Pestalotiopsis species.

Pestalotiopsins: Another group of compounds derived from Pestalotiopsis species, known for their antimicrobial and cytotoxic activities.

This compound stands out due to its broad-spectrum efficacy against multiple Gram-positive bacterial pathogens and its potential as an antivirulence therapeutic .

生物活性

Ambuic acid is a natural compound primarily derived from the endophytic fungus Pestalotiopsis neglecta. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

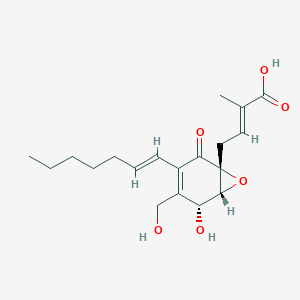

This compound is characterized as a functionalized cyclohexenone. Its chemical structure has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, which confirmed its stereochemistry and molecular configuration .

Antimicrobial Activity

Broad-Spectrum Efficacy

this compound exhibits significant antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus (MRSA), Enterococcus faecalis, and Listeria monocytogenes. Research indicates that this compound functions as a signal biosynthesis inhibitor, specifically targeting the quorum sensing systems of these pathogens. The compound has demonstrated an IC50 value of approximately 2.5 µM against MRSA, indicating its potency in inhibiting bacterial virulence .

Quorum Sensing Inhibition

this compound's ability to inhibit quorum sensing was further validated in vivo using a murine model. A single dose of this compound significantly reduced MRSA-induced abscess formation, showcasing its potential as an antivirulence therapeutic . The compound selectively inhibits the production of autoinducing peptides (AIPs), which are crucial for bacterial communication and virulence factor expression .

Anti-Inflammatory Activity

Mechanism of Action

this compound has been shown to exert anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The compound significantly reduced the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner. It also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses .

Research Findings

In a study evaluating the anti-inflammatory properties of this compound, it was found to have an IC50 value of 20.80 µM for NO inhibition, demonstrating its potential as a therapeutic agent for inflammatory diseases . The molecular mechanisms suggest that this compound may block the activation of the ERK/JNK MAPK signaling pathway without affecting p38 MAPK or NF-κB pathways .

Data Table: Summary of Biological Activities

| Activity Type | Target Pathogen | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 2.5 | Inhibition of quorum sensing |

| Antimicrobial | Enterococcus faecalis | Not specified | Inhibition of cyclic peptide quormones |

| Anti-inflammatory | RAW264.7 macrophages | 20.80 | Inhibition of NO and PGE2 production |

Case Studies

-

MRSA Skin Infection Model

A study utilized a mouse model to assess the efficacy of this compound against MRSA-induced skin infections. Results indicated that this compound treatment led to reduced ulcer formation and less infection-induced morbidity compared to control groups . -

Inflammatory Response in Macrophages

Another investigation focused on RAW264.7 macrophages exposed to LPS, revealing that this compound significantly suppressed pro-inflammatory cytokines and enzymes associated with the inflammatory response .

特性

IUPAC Name |

(E)-4-[(1R,5R,6R)-3-[(E)-hept-1-enyl]-5-hydroxy-4-(hydroxymethyl)-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-1-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-3-4-5-6-7-8-13-14(11-20)15(21)17-19(25-17,16(13)22)10-9-12(2)18(23)24/h7-9,15,17,20-21H,3-6,10-11H2,1-2H3,(H,23,24)/b8-7+,12-9+/t15-,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSQZJMGPSRCEM-HDKVZZTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C1=C([C@H]([C@@H]2[C@](C1=O)(O2)C/C=C(\C)/C(=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318126 | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340774-69-8 | |

| Record name | Ambuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340774-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambuic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ambuic acid has been identified as a quorum sensing inhibitor in Gram-positive bacteria. [, ] It specifically targets the biosynthesis of cyclic peptide quormones, such as the gelatinase biosynthesis-activating pheromone (GBAP) in Enterococcus faecalis. [, ] By inhibiting GBAP production, this compound disrupts bacterial cell-to-cell communication, leading to a reduction in virulence factor expression, including gelatinase and serine protease. [, ] In Staphylococcus aureus, this compound inhibits AIP production, impacting the quorum sensing regulon and reducing abscess formation. []

A: this compound is a highly functionalized cyclohexenone. [, , ] Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. [, ] For detailed spectroscopic data, including 1H and 13C NMR, please refer to the cited research articles, particularly those describing its isolation and structural elucidation. [, , , ]

ANone: While this compound's activity has been observed in various biological assays, specific studies focusing on its material compatibility, stability, and performance under different conditions (e.g., pH, temperature, solvents) are limited in the provided research. Further investigations are needed to fully understand its behavior in different environments.

A: The provided research primarily focuses on the biological activity of this compound, particularly its antimicrobial and anti-inflammatory properties. [, , ] There is no mention of its use as a catalyst or its involvement in specific chemical reactions.

A: Yes. Computational studies using density functional theory (DFT) have been crucial in confirming the absolute configuration of this compound derivatives through comparisons of experimental and calculated electronic circular dichroism (ECD) spectra. [] Additionally, molecular docking simulations have been utilized to investigate the binding interactions of this compound and its derivatives with target proteins like MurA, GBAP, and gelatinase. [, ]

A: Research indicates that modifications to the this compound scaffold can significantly impact its biological activity. For example, introducing hydroxyl groups at specific positions has been shown to enhance antibacterial activity. [, ] The dimerization of this compound, as seen in torreyanic acid, also influences its biological properties. [, ]

ANone: The research provided does not delve deeply into the specific stability profile of this compound under various storage conditions or its formulation into different drug delivery systems. Further investigations are needed to assess its long-term stability and explore optimal formulations for enhancing its therapeutic potential.

ANone: The provided research articles primarily focus on the discovery, characterization, and biological evaluation of this compound. As such, they do not contain information regarding specific Safety, Health, and Environment (SHE) regulations or guidelines pertaining to this compound. It is essential to consult relevant regulatory bodies and guidelines for handling and utilizing this compound in research or commercial applications.

ANone: The provided research primarily focuses on the initial discovery and characterization of this compound and its derivatives. It does not provide in-depth information on these specific aspects. Further research is needed to explore these areas and fully understand the therapeutic potential and limitations of this compound.

A: * Discovery and Isolation: this compound was first isolated from the fungus Pestalotiopsis spp. and Monochaetia sp. and its antifungal activity was reported. []* Total Synthesis: Successful total synthesis of (+)-ambuic acid has been achieved, enabling further studies on its biological activity and potential applications. [, , ] * Mechanism of Action: this compound was identified as a quorum sensing inhibitor in Gram-positive bacteria, particularly targeting the biosynthesis of signaling molecules like GBAP. [, ]* Structural Characterization: Advanced analytical techniques, including solid-state NMR and synchrotron X-ray powder diffraction, have been employed to elucidate the crystal structure and stereochemistry of this compound. [, ]* Derivative Exploration: Numerous this compound derivatives have been isolated from various fungal sources or synthesized, expanding the chemical diversity and potential applications of this compound class. [, , , , , , ]

ANone: Yes, this compound research demonstrates cross-disciplinary synergies:

- Natural Product Chemistry & Microbiology: The discovery of this compound stems from the exploration of fungal biodiversity, highlighting the interconnectivity between natural product chemistry and microbiology. [, , ]

- Chemical Synthesis & Medicinal Chemistry: Total synthesis efforts enable the production of sufficient quantities of this compound and its derivatives for further biological evaluation and structure-activity relationship studies. [, , ]

- Structural Biology & Drug Design: Understanding the interactions between this compound and its bacterial targets through techniques like molecular docking can guide the development of more potent and selective quorum sensing inhibitors. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。